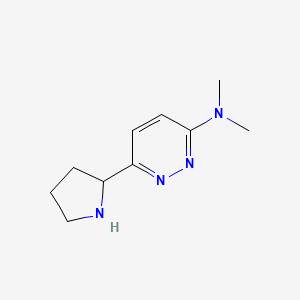

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine

Description

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine is a pyridazine derivative characterized by a pyrrolidine ring attached at the 6-position of the pyridazine core and a dimethylamine group at the 3-position. The pyrrolidine moiety may enhance blood-brain barrier penetration or modulate receptor binding, as seen in related compounds .

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N,N-dimethyl-6-pyrrolidin-2-ylpyridazin-3-amine |

InChI |

InChI=1S/C10H16N4/c1-14(2)10-6-5-9(12-13-10)8-4-3-7-11-8/h5-6,8,11H,3-4,7H2,1-2H3 |

InChI Key |

BNVDMMSAVKWLAF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine typically involves:

- Construction of the pyridazine core.

- Introduction of the pyrrolidin-2-yl substituent at the 6-position.

- Installation of the N,N-dimethylamino group at the 3-position.

This is commonly achieved by coupling reactions using substituted pyridazine intermediates and pyrrolidine derivatives, followed by amination steps employing dimethylamine sources or dimethylamine equivalents.

Preparation of the Pyrrolidin-2-yl Substituent and Its Incorporation

A key precursor for the 6-substitution is (R)- or (S)-2-methylpyrrolidine, which can be prepared via commercially scalable, safe, and cost-effective methods involving organic solvents such as tetrahydrofuran (THF) and reagents like n-butyllithium under controlled low temperatures (0 °C to -20 °C).

Key reaction conditions for pyrrolidine preparation and coupling:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine lithiation | n-Butyllithium in THF, dropwise addition | 0.3 to 0.7 molar equivalents of n-BuLi |

| Coupling with bromo-substituted aryl | 2-bromo-6-vinyl-naphthalene in THF | Below room temperature (0 °C to -20 °C) |

| Coupling with 2H-pyridazin-3-one | Copper(I) chloride catalyst in DMF | Heated 100 °C to 160 °C, 10 to 48 hours, N2 atmosphere |

The pyrrolidine intermediate is reacted with 2H-pyridazin-3-one in the presence of copper catalysts (preferably copper(I) chloride) and bases in solvents such as dimethylformamide (DMF) to form the 6-(pyrrolidin-2-yl)pyridazin-3-one intermediate.

Introduction of the N,N-Dimethylamino Group

The N,N-dimethylamino group at the 3-position can be introduced via amination reactions using dimethylamine or dimethylamine equivalents. One efficient and environmentally benign method involves the use of N,N-dimethylacetamide (DMAc) as both solvent and dimethylamine source, in combination with 1,1'-carbonyldiimidazole (CDI) as a coupling reagent.

Typical reaction conditions for N,N-dimethylamination:

| Parameter | Details |

|---|---|

| Starting material | Carboxylic acid or pyridazinone derivative |

| Amination reagent | N,N-dimethylacetamide (DMAc) |

| Coupling agent | 1,1'-carbonyldiimidazole (CDI) |

| Temperature | 160–165 °C |

| Reaction time | 1 hour |

| Atmosphere | Nitrogen |

| Workup | Quenching with water, extraction with isopropyl acetate, washing with aqueous NaOH, drying, and evaporation |

This method yields N,N-dimethylamides or N,N-dimethylamino-substituted heterocycles in good to excellent yields (typically 80–93%) with minimal hazardous by-products such as carbon dioxide and imidazole derivatives, which are easily removed.

Detailed Reaction Sequence for this compound

Based on the combined insights from the literature:

Preparation of (R)- or (S)-2-methylpyrrolidine:

- Starting from commercially available precursors, (R)- or (S)-2-methylpyrrolidine is synthesized using n-butyllithium in THF at low temperatures.

-

- The pyrrolidine derivative is coupled with 2H-pyridazin-3-one using copper(I) chloride as catalyst in DMF at elevated temperatures (100–160 °C) under nitrogen for 10–48 hours.

-

- The resulting 6-(pyrrolidin-2-yl)pyridazin-3-one intermediate undergoes amination using DMAc and CDI at 160–165 °C for 1 hour under nitrogen to introduce the N,N-dimethylamino group at the 3-position.

-

- The reaction mixture is quenched with water, extracted with organic solvents such as ethyl acetate or isopropyl acetate, washed with brine or aqueous sodium chloride solutions, dried, and concentrated to isolate the final product.

Research Findings and Data Summary

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine preparation | n-Butyllithium, THF, 0 to -20 °C | >85 | Controlled addition, low temperature |

| Coupling with 2H-pyridazin-3-one | Copper(I) chloride catalyst, DMF, 100–160 °C, 10–48 h | 70–90 | N2 atmosphere, copper catalyst essential |

| N,N-Dimethylamination | DMAc, CDI, 160–165 °C, 1 h, N2 atmosphere | 80–93 | Environmentally benign, minimal hazardous by-products |

These yields and conditions are derived from patent literature and peer-reviewed studies on similar heterocyclic amine syntheses.

Additional Notes on Reaction Optimization

- Copper catalysts can be varied, but copper(I) chloride is preferred for its efficiency and selectivity.

- Solvent choice is critical; DMF and DMAc are preferred for their ability to dissolve reactants and facilitate coupling and amination.

- Reaction atmosphere should be inert (nitrogen or argon) to avoid oxidation or side reactions.

- Temperature control is crucial for both lithiation and amination steps to maximize yield and minimize decomposition.

- Workup procedures involving aqueous washes and drying are standard to remove inorganic salts and residual reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acid derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine and its analogs:

Key Structural and Functional Insights:

Substituent Position and Size: MW108 and MW181 highlight the impact of substituent positioning (naphthalene-2-yl vs. naphthalene-1-yl) on p38MAPK inhibition.

Heterocycle Modifications :

- Pyrazolo-pyridazine derivatives () replace the pyridazine core with a fused pyrazolo ring, shifting activity toward EGFR/CDK-2 inhibition. This underscores the pyridazine ring's versatility in targeting diverse enzymes .

- Pyridine analogs (e.g., N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine in ) demonstrate how replacing pyridazine with pyridine alters electronic properties and binding interactions .

Biological Activity :

- MW108’s efficacy in ASD models suggests that pyridazine derivatives with lipophilic substituents (e.g., naphthalene) are viable for CNS targets. The target compound’s pyrrolidine group—a smaller, more polar substituent—may optimize blood-brain barrier penetration while reducing off-target effects .

- Herbicidal pyridazin-3-amine derivatives () with benzyloxy groups illustrate how substituent polarity and size can redirect applications from therapeutics to agriculture .

Biological Activity

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a kinase inhibitor. This article synthesizes findings from various studies that explore its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a dimethylamino group and a pyrrolidine moiety. The structural characteristics contribute to its interaction with biological targets, particularly kinases involved in cellular signaling pathways.

1. Kinase Inhibition

The compound has been identified as a selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which plays a crucial role in neuronal development and has implications in diseases such as Alzheimer's disease and Down syndrome. DYRK1A inhibitors are being investigated for their potential to modulate neurodegenerative processes by reducing tau phosphorylation and amyloid beta accumulation .

Table 1: DYRK1A Inhibition Data

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | TBD | High |

| Compound 8b | 76 | Moderate |

| Compound 6b | 186 | Moderate |

2. Antitumor Activity

Recent studies have explored the antitumor potential of pyridazine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study: Antitumor Efficacy

In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The development of this compound involved detailed SAR studies that highlighted the importance of specific substituents on the pyridazine ring for enhancing selectivity towards DYRK1A. Modifications to the methyl groups and the introduction of different heterocycles were found to significantly impact both potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.